molecular formula C36H24N2 B8219198 9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole

9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole

Cat. No.: B8219198
M. Wt: 484.6 g/mol
InChI Key: YZZPWOUTDPWFTO-UHFFFAOYSA-N
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Description

9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole is an organic compound that features a biphenyl group attached to a carbazole moiety. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole typically involves the coupling of a biphenyl derivative with a carbazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the biphenyl and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include various substituted carbazole and biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials for organic electronics, such as OLEDs and OPVs.

Mechanism of Action

The mechanism of action of 9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl: A simpler biphenyl derivative with similar structural features but lacking the carbazole moiety.

    Carbazole: A nitrogen-containing heterocycle that forms the core structure of the compound.

    4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: A related compound with two carbazole units attached to a biphenyl core.

Uniqueness

9-[1,1’-Biphenyl]-3-yl-3,3’-bi-9H-carbazole is unique due to its combination of biphenyl and carbazole moieties, which confer distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics, where both charge transport and light emission are critical.

Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-30(35)32-23-27(18-20-36(32)38)26-17-19-34-31(22-26)29-13-4-6-15-33(29)37-34/h1-23,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZPWOUTDPWFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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